molecular formula C13H23NO3 B14724426 Prop-2-en-1-yl 4-(dipropylamino)-4-oxobutanoate CAS No. 6946-65-2

Prop-2-en-1-yl 4-(dipropylamino)-4-oxobutanoate

Katalognummer: B14724426
CAS-Nummer: 6946-65-2
Molekulargewicht: 241.33 g/mol
InChI-Schlüssel: SUGUSHXIYSSVAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prop-2-en-1-yl 4-(dipropylamino)-4-oxobutanoate is an organic compound with a complex structure that includes both an ester and an amine functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 4-(dipropylamino)-4-oxobutanoate typically involves the esterification of 4-(dipropylamino)-4-oxobutanoic acid with prop-2-en-1-ol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. Additionally, solvent-free conditions or the use of green solvents may be explored to make the process more environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

Prop-2-en-1-yl 4-(dipropylamino)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group in the ester can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Different esters or amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Prop-2-en-1-yl 4-(dipropylamino)-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of Prop-2-en-1-yl 4-(dipropylamino)-4-oxobutanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The amine group can also form hydrogen bonds with biological molecules, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Prop-2-en-1-yl 4-(dipropylamino)-4-oxobutanoate can be compared with similar compounds such as:

    Prop-2-en-1-yl 4-(dimethylamino)-4-oxobutanoate: Similar structure but with dimethylamino group instead of dipropylamino.

    Prop-2-en-1-yl 4-(diethylamino)-4-oxobutanoate: Similar structure but with diethylamino group instead of dipropylamino.

    Prop-2-en-1-yl 4-(dibutylamino)-4-oxobutanoate: Similar structure but with dibutylamino group instead of dipropylamino.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

6946-65-2

Molekularformel

C13H23NO3

Molekulargewicht

241.33 g/mol

IUPAC-Name

prop-2-enyl 4-(dipropylamino)-4-oxobutanoate

InChI

InChI=1S/C13H23NO3/c1-4-9-14(10-5-2)12(15)7-8-13(16)17-11-6-3/h6H,3-5,7-11H2,1-2H3

InChI-Schlüssel

SUGUSHXIYSSVAQ-UHFFFAOYSA-N

Kanonische SMILES

CCCN(CCC)C(=O)CCC(=O)OCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.